
NIR-HS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NIR-HS is a highly selective and sensitive near-infrared fluorescent probe for imaging of hydrogen sulfide in living cells and in mice.
常见问题
Basic Questions
Q. What are the fundamental principles of NIR-HS imaging, and how does it enable non-destructive analysis in biological matrices?
this compound imaging combines near-infrared spectroscopy with hyperspectral spatial resolution, capturing both chemical and structural information. Each pixel in a hypercube (3D data matrix) contains a full NIR spectrum (e.g., 256 bands from 900–2500 nm), allowing for qualitative (spatial distribution) and quantitative (concentration) analysis of components like proteins or lipids. This is achieved via line-scan pushbroom systems with HgCdTe detectors, calibrated for wavelength accuracy .
Q. What are the essential steps for acquiring and preprocessing this compound data in food science applications?
Key steps include:
- Spectral normalization : Correct for baseline shifts using techniques like standard normal variate (SNV).
- Noise reduction : Apply Savitzky-Golay smoothing to minimize spectral noise.
- Outlier removal : Use Mahalanobis distance to identify anomalous spectra. These steps ensure data quality before multivariate analysis, as demonstrated in cheese ripening studies .
Q. How does wavelength selection improve the efficiency of this compound models?
Reducing spectral bands via genetic algorithms or successive projections minimizes dataset complexity while retaining critical information. For example, in cheese maturation, selecting wavelengths associated with proteolysis (e.g., 1450–1650 nm) enhances PLS regression accuracy .
Advanced Questions
Q. What methodological considerations are critical when applying PLS regression to this compound data for predictive modeling?
- Data partitioning : Split data into training (70%), validation (15%), and test (15%) sets to avoid overfitting.
- Latent variables (LVs) : Optimize LV count via cross-validation to balance model complexity and predictive power.
- Spatial resolution : Ensure pixel size aligns with sample heterogeneity (e.g., 50 µm for cheese microstructure). Studies show PLS effectively correlates spectral profiles with sensory scores in aging cheese .
Q. How can researchers address spectral variability and instrument drift in longitudinal this compound studies?
- Internal standards : Include reference materials (e.g., spectralon) in each scan for calibration.
- Drift correction : Use orthogonal signal correction (OSC) to isolate analyte-specific signals.
- Replicate measurements : Average multiple scans to mitigate temporal noise. These steps are vital for monitoring dynamic processes like enzymatic activity during cheese ripening .
Q. What strategies validate the spatial accuracy of this compound component distribution maps in complex matrices?
- Co-registration : Align this compound images with reference microscopy (e.g., confocal) to verify spatial patterns.
- Pixel-wise validation : Compare this compound predictions with localized HPLC or mass spectrometry measurements.
- Error mapping : Generate residual heatmaps to identify regions of high prediction uncertainty. Such methods ensure robustness in studies mapping lipid oxidation in meat or protein hydrolysis in dairy .
Q. How can this compound be integrated with other non-destructive techniques (e.g., MRI) for comprehensive sample characterization?
- Multi-modal fusion : Use parallel factor analysis (PARAFAC) to combine this compound, MRI, and ultrasound datasets.
- Spatial alignment : Employ landmark-based registration to overlay images from different modalities.
- Cross-correlation analysis : Identify complementary variables (e.g., this compound lipids vs. MRI porosity). This approach is explored in multi-parameter quality control of agricultural products .
Q. Methodological Pitfalls and Solutions
Q. What are common sources of error in this compound experimental design, and how can they be mitigated?
- Sample heterogeneity : Use stratified sampling to capture variability (e.g., cheese core vs. rind).
- Spectral saturation : Optimize integration time to avoid detector saturation in high-moisture samples.
- Ambient interference : Conduct scans in controlled humidity/temperature environments. Detailed protocols for error minimization are outlined in food science case studies .
Q. How do researchers ensure reproducibility of this compound models across different instruments or laboratories?
- Standardized protocols : Adopt ASTM/ISO guidelines for instrument calibration and data reporting.
- Model transfer : Use piecewise direct standardization (PDS) to adapt models between devices.
- Inter-lab validation : Collaborate on round-robin trials to assess model generalizability. These steps are critical for large-scale adoption in regulatory or industrial research .
Q. Comparative and Evolutionary Analysis
Q. How does this compound compare to traditional destructive methods (e.g., chromatography) in quantifying biochemical changes?
- Speed : this compound provides real-time analysis (seconds per scan) vs. hours for HPLC.
- Resolution : Sacrifices molecular specificity (broad spectral bands) for spatial granularity.
- Validation : Requires correlation with reference methods for absolute quantification.
Studies highlight its trade-offs in trade-off matrices for food quality control .
Q. What advancements in machine learning are addressing current limitations of this compound data analysis?
- Deep learning : Convolutional neural networks (CNNs) automate feature extraction from hypercubes.
- Transfer learning : Pre-train models on simulated spectra to compensate for small datasets.
- Explainable AI : SHAP (SHapley Additive exPlanations) values interpret model decisions.
Recent work applies these to classify microbial contamination in meat .
属性
分子式 |
C34H32IN3O6 |
---|---|
分子量 |
705.55 |
IUPAC 名称 |
(E)-2-(2-(6-(2,4-Dinitrophenoxy)-2,3-dihydro-1H-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide |
InChI |
InChI=1S/C34H32N3O6.HI/c1-4-18-35-28-11-6-5-10-27(28)34(2,3)32(35)17-13-22-8-7-9-24-19-23-12-15-26(21-31(23)43-33(22)24)42-30-16-14-25(36(38)39)20-29(30)37(40)41;/h5-6,10-17,19-21H,4,7-9,18H2,1-3H3;1H/q+1;/p-1/b17-13+; |
InChI 键 |
OBQFEKRRPLICOT-IWSIBTJSSA-M |
SMILES |
CCC[N+]1=C(/C=C/C2=C3C(CCC2)=CC4=C(C=C(OC5=CC=C([N+]([O-])=O)C=C5[N+]([O-])=O)C=C4)O3)C(C)(C)C6=C1C=CC=C6.[I-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NIRHS; NIR HS; NIR-HS |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。